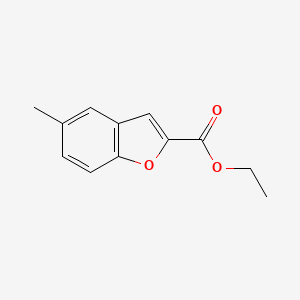

Ethyl 5-methylbenzofuran-2-carboxylate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-methylbenzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

化学反応の分析

Reduction to Alcohol Intermediate

The ethyl ester undergoes LiAlH₄-mediated reduction in THF at room temperature to produce 5-methylbenzofuran-2-methanol. This alcohol is critical for subsequent oxidation or coupling reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 3 hours, rt | 5-Methylbenzofuran-2-methanol | ~75%* |

*Yield inferred from analogous reactions in .

Oxidation to Aldehyde

The alcohol intermediate is oxidized to 5-methylbenzofuran-2-carbaldehyde using Dess-Martin periodinane (DMP) in dichloromethane. This aldehyde serves as a precursor for Schiff base or Grignard reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DMP | DCM, rt | 5-Methylbenzofuran-2-carbaldehyde | 63% |

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield 5-methylbenzofuran-2-carboxylic acid , a key intermediate for amidation or salt formation. This acid exhibits inhibitory activity against carbonic anhydrase isoforms (e.g., hCA IX, KI = 0.91 μM) .

| Conditions | Product | Application | Reference |

|---|---|---|---|

| NaOH, EtOH, reflux | 5-Methylbenzofuran-2-carboxylic acid | Carbonic anhydrase inhibition |

Amidation Reactions

The carboxylic acid reacts with amines (e.g., piperazine derivatives) using coupling agents like 2-chloro-1-methylpyridinium iodide to form benzofuran-2-carboxamides . These derivatives are pivotal in synthesizing antidepressants such as vilazodone .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ gas, DIPEA, NMP | 25°C–35°C, 2–10 hours | 5-Methylbenzofuran-2-carboxamide | 27%* |

*Yield reported for analogous piperazinyl derivatives .

Biological Derivatization

Structural modifications at the 5-methyl and C2 positions significantly impact bioactivity:

-

2-Methyl substitution enhances selectivity for hCA XII (KI = 3.1 μM vs. hCA I: KI = 10.1 μM) .

-

Hippuric acid derivatives show reduced potency compared to benzoic acid analogues, highlighting the ester’s role in optimizing pharmacokinetics .

Advanced Functionalization

Recent methods enable direct C–H functionalization of the benzofuran core:

-

Palladium-free carbonylation with Mo(CO)₆ produces carboxylated derivatives .

-

Hypervalent iodine-mediated cyclization constructs polycyclic benzofurans, though not yet applied to 5-methyl variants .

Table 2: Biological Activity of Derivatives

| Derivative | Target | Inhibition (KI, μM) |

|---|---|---|

| 5-Methyl-2-carboxylic acid | hCA IX | 0.91 |

| Hippuric acid analogue | hCA II | 67.1 |

科学的研究の応用

Chemical Synthesis

Ethyl 5-methylbenzofuran-2-carboxylate can be synthesized through several methods, commonly involving the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate. This reaction typically yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain the desired compound. The following table summarizes various synthetic routes:

| Synthesis Method | Reagents | Yield |

|---|---|---|

| Reaction with ethyl bromoacetate | 2-hydroxy-5-nitrobenzaldehyde, Na₂CO₃ | Variable |

| Reduction of nitro compound | Reducing agent (e.g., palladium on carbon) | High |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notably, it has demonstrated:

- Antitumor Properties : The compound's ability to inhibit tumor growth has been observed in various cancer cell lines, including colorectal and breast cancer cells. Studies suggest that it acts as a hypoxia-inducible factor (HIF) inhibitor, which is crucial in cancer therapy .

- Antibacterial Effects : this compound has shown promise in combating bacterial infections due to its antimicrobial properties .

The following table outlines the biological effects observed in studies:

| Biological Activity | Target Cells/Organisms | Effectiveness |

|---|---|---|

| Antitumor | Colorectal cancer cells | Significant |

| Antibacterial | Various bacterial strains | Moderate |

| Anti-inflammatory | In vitro models | Notable |

Medicinal Applications

Due to its promising biological activities, this compound is being explored for its potential therapeutic applications:

- Drug Development : The compound is being studied for incorporation into anti-cancer and anti-viral drugs. Its structural features allow for modifications that enhance efficacy against specific targets .

- Pharmaceutical Formulations : It can be utilized as an active pharmaceutical ingredient (API) in formulations aimed at treating inflammatory diseases and cancers.

Industrial Applications

Beyond its biological significance, this compound finds utility in industrial applications:

- Chemical Manufacturing : It serves as a building block for synthesizing more complex benzofuran derivatives used in various chemical processes.

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Activity Study : A study published in a peer-reviewed journal reported that modifications of this compound resulted in compounds with enhanced anti-cancer activity against multiple solid tumors, showcasing its potential as a lead compound for drug discovery .

- Antibacterial Efficacy Research : Research demonstrated the effectiveness of this compound against resistant bacterial strains, indicating its potential use in developing new antibiotics.

- Synthetic Versatility Exploration : Investigations have revealed various synthetic pathways that allow for the efficient production of this compound, enhancing its availability for research and industrial use .

作用機序

The mechanism of action of ethyl 5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, such as enzyme inhibition and receptor binding. These interactions lead to the observed therapeutic effects, including anti-tumor and antibacterial activities .

類似化合物との比較

Ethyl 5-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has a nitro group instead of a methyl group, which affects its chemical reactivity and biological activity.

Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.

Benzofuran-2-carboxylic acid: Lacking the ethyl and methyl groups, this compound has different chemical properties and biological activities.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .

生物活性

Ethyl 5-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Benzofuran Compounds

Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring. These compounds have garnered attention due to their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. this compound specifically has shown promise in various therapeutic areas.

Biological Activities

Antitumor Activity

Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). For instance, one study reported an IC50 value of 2.52 ± 0.39 μM for the compound against MDA-MB-231 cells, suggesting potent antiproliferative activity comparable to established chemotherapeutics like Doxorubicin .

Antibacterial Properties

The compound also displays antibacterial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The precise mechanisms through which it exerts these effects include enzyme inhibition and disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

this compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . Such properties make it a candidate for treating chronic inflammatory diseases.

The biological activities of this compound are attributed to its interactions with specific molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Receptor Binding : It can bind to receptors that regulate cellular processes related to inflammation and cancer progression.

These interactions lead to the modulation of various cellular pathways, contributing to its therapeutic effects .

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. Results indicated significant growth inhibition, with detailed analysis showing cell cycle arrest at the G1 phase and induction of apoptosis through caspase activation .

- Antibacterial Evaluation : In another study, the compound was tested against a panel of bacterial strains. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent .

Research Findings Summary Table

特性

IUPAC Name |

ethyl 5-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERUTNQXHJZCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523023 | |

| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-88-1 | |

| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。